

# Application of Trehalose 6,6'-Dibehenate (TDB) in Tuberculosis Subunit Vaccine Development

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Compound of Interest		
Compound Name:	Trehalose 6-behenate	
Cat. No.:	B12429248	Get Quote

#### **Application Note**

#### Introduction

Trehalose 6,6'-dibehenate (TDB) is a synthetic analogue of the mycobacterial cord factor, trehalose 6,6'-dimycolate (TDM), the most studied immunostimulatory component of Mycobacterium tuberculosis.[1][2] TDB serves as a potent adjuvant in subunit vaccines, particularly for tuberculosis (TB), by eliciting robust cell-mediated immunity, which is crucial for protection against intracellular pathogens like M. tuberculosis.[3][4] This document provides a comprehensive overview of the application of TDB in TB subunit vaccine development, including its mechanism of action, formulation, and protocols for preclinical evaluation.

TDB is recognized by the C-type lectin receptor Mincle, expressed on antigen-presenting cells (APCs) such as macrophages and dendritic cells.[5] This recognition initiates a signaling cascade that is pivotal for the induction of a protective Th1 and Th17 immune response. Often, TDB is formulated with the cationic lipid dimethyldioctadecylammonium (DDA) to form liposomes, a formulation known as CAF01. This liposomal delivery system enhances the stability and adjuvant activity of TDB.

#### Mechanism of Action

The adjuvant activity of TDB is initiated by its binding to the Mincle receptor on APCs. This interaction triggers a signaling pathway dependent on the spleen tyrosine kinase (Syk) and the caspase recruitment domain-containing protein 9 (CARD9). This signaling cascade culminates







in the activation of the transcription factor NF-κB, leading to the production of pro-inflammatory cytokines and chemokines.

Furthermore, the full adjuvant effect of TDB requires MyD88-dependent signaling. This is primarily mediated through the production of interleukin-1 (IL-1), which then signals through the IL-1 receptor (IL-1R) in a MyD88-dependent manner to drive the differentiation of T helper cells into Th1 and Th17 lineages. The resulting immune response is characterized by the production of interferon-gamma (IFN-γ) by Th1 cells and interleukin-17 (IL-17) by Th17 cells, both of which are critical for controlling M. tuberculosis infection.

#### Quantitative Data Summary

The efficacy of TDB-adjuvanted TB subunit vaccines has been evaluated in numerous preclinical studies. The following tables summarize key quantitative data from these studies.

Table 1: Protective Efficacy of TDB-Adjuvanted Subunit Vaccines in Mice



Vaccine Formulati on	Animal Model	Challeng e Strain	Time Post- Challeng e	Lung Bacterial Load Reductio n (log10 CFU vs. Control)	Spleen Bacterial Load Reductio n (log10 CFU vs. Control)	Referenc e(s)
H1/CAF01	C57BL/6 mice	M. tuberculosi s Erdman	6 weeks	~1.0 - 1.5	~1.0	_
CysVac5/M PLA+DDA	C57BL/6 mice	M. tuberculosi s H37Rv	4 weeks	0.9	Not specified	
CysVac5/M PLA+DDA	C57BL/6 mice	M. tuberculosi s H37Rv	20 weeks	>1.0 (compared to BCG)	>0.5 (compared to BCG)	_
H56/CAF0 1 + RA	C57BL/6 mice	M. tuberculosi s H37Rv	14 days	Significantl y lower than H56/CAF0 1 alone	Not specified	_
CMFO/DM T	C57BL/6 mice	M. tuberculosi s	8 weeks	>1.5	>1.5	-

Note: "H1" is a fusion protein of Ag85B and ESAT-6. "CysVac5" is a fusion protein of CysD, Ag85B, and MPT83. "H56" is another fusion protein of mycobacterial antigens. "CMFO" is a fusion of four multistage antigens. "CAF01" consists of DDA and TDB. "DMT" is a liposomal adjuvant containing DDA, MPLA, and TDB. "RA" is retinoic acid.

Table 2: Immunological Responses to TDB-Adjuvanted Subunit Vaccines in Mice



Vaccine Formulation	Animal Model	Immune Parameter	Method	Result	Reference(s
H1/CAF01	C57BL/6 mice	IFN-y producing CD4+ T cells	ELISpot	Significantly increased frequency compared to H1 alone	
H1/CAF01	C57BL/6 mice	IL-17 producing CD4+ T cells	Intracellular Cytokine Staining	Significantly increased frequency compared to H1 alone	
H1/CAF01	C57BL/6 mice	Polyfunctiona I CD4+ T cells (IFN-y, IL-2, TNF)	Flow Cytometry	Potent induction	
CysVac5/MP LA+DDA	C57BL/6 mice	Polyfunctiona I CD4+ T cells (IFN-y, IL-2, TNF, IL- 17)	Flow Cytometry	Potent generation	
H1/CAF01	Human volunteers	Antigen- specific T-cell responses	Not specified	Strong and persistent responses for 150 weeks	-
OVA/DDA:TD B	C57BL/6 mice	Total IgG	ELISA	Significantly higher titers compared to OVA alone	

## **Experimental Protocols**

Protocol 1: Preparation of DDA:TDB (CAF01) Liposomes



This protocol describes the preparation of DDA:TDB liposomes using the lipid film hydration method.

#### Materials:

- Dimethyldioctadecylammonium (DDA) bromide
- Trehalose 6,6'-dibehenate (TDB)
- Chloroform
- Methanol
- Tris buffer (10 mM, pH 7.4)
- · Round-bottom flask
- Rotary evaporator
- Probe sonicator
- Sterile, depyrogenated vials

#### Procedure:

- Lipid Film Preparation:
  - Weigh DDA and TDB at a mass ratio of 5:1 (e.g., 25 mg DDA and 5 mg TDB).
  - Dissolve the weighed DDA and TDB in a chloroform:methanol (9:1 v/v) solution in a roundbottom flask.
  - Remove the organic solvents using a rotary evaporator under vacuum to form a thin lipid film on the wall of the flask.
  - Further dry the lipid film overnight under vacuum to remove any residual solvent.
- Hydration and Sonication:



- Hydrate the lipid film with 10 mM Tris buffer (pH 7.4) by gentle rotation.
- After complete hydration, anneal the liposomes for 1 hour at room temperature.
- To reduce the size of the multilamellar vesicles to small unilamellar vesicles, sonicate the liposome suspension using a probe sonicator. A typical setting is 70% amplitude for 20 seconds.

#### Antigen Association:

- The desired subunit antigen can be mixed with the pre-formed liposomes. For cationic liposomes like DDA:TDB, anionic or neutral antigens will adsorb to the surface.
- Mix the antigen solution with the liposome suspension and vortex gently for 10 seconds,
   repeating at 10-minute intervals for 30 minutes.
- Sterilization and Storage:
  - The final vaccine formulation should be prepared under sterile conditions.
  - Store the adjuvanted vaccine at 2-8°C. Do not freeze.

Protocol 2: Immunization of Mice with TDB-Adjuvanted Subunit Vaccine

This protocol outlines a general procedure for subcutaneous immunization of mice.

#### Materials:

- TDB-adjuvanted subunit vaccine
- Sterile phosphate-buffered saline (PBS) or Tris buffer
- 6-8 week old female C57BL/6 or BALB/c mice
- Insulin syringes with 27-30 gauge needles

#### Procedure:

Vaccine Preparation:



- Dilute the TDB-adjuvanted subunit vaccine to the desired concentration in sterile PBS or Tris buffer. A typical dose for mice is 250 μg DDA and 50 μg TDB per injection, with the antigen dose varying (e.g., 2-20 μg).
- The final injection volume is typically 100-200 μL.
- Immunization Schedule:
  - Administer three immunizations at two-week intervals.
  - The primary immunization is followed by two booster injections.
- Injection Procedure:
  - Administer the vaccine subcutaneously (s.c.) at the base of the tail or in the scruff of the neck.
  - Alternatively, intramuscular (i.m.) injections into the gastrocnemius muscle can be performed.
- · Post-Immunization Monitoring:
  - Monitor the mice for any adverse reactions at the injection site.
  - Collect blood samples via tail bleed or terminal cardiac puncture for analysis of antibody responses.
  - Harvest spleens and lymph nodes for the analysis of T-cell responses.

Protocol 3: Evaluation of T-cell Responses by ELISpot

This protocol describes the measurement of antigen-specific IFN-y or IL-17 producing cells from the spleens of immunized mice.

#### Materials:

- Spleens from immunized and control mice
- RPMI-1640 medium supplemented with 10% fetal bovine serum, L-glutamine, and antibiotics



- Recombinant subunit antigen
- Mouse IFN-y or IL-17 ELISpot plates and reagents
- · ELISpot plate reader

#### Procedure:

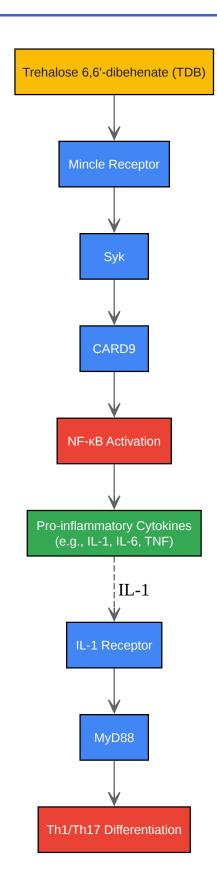
- Splenocyte Preparation:
  - Aseptically remove spleens from euthanized mice.
  - Prepare single-cell suspensions by mechanical dissociation through a 70 μm cell strainer.
  - Lyse red blood cells using ACK lysis buffer.
  - Wash the splenocytes with RPMI-1640 medium and resuspend to a concentration of 2-5 x 10<sup>6</sup> cells/mL.
- ELISpot Assay:
  - Coat the ELISpot plate with anti-IFN-y or anti-IL-17 capture antibody overnight at 4°C.
  - Wash the plate and block with RPMI-1640 containing 10% FBS for 1-2 hours at 37°C.
  - Add 100 μL of the splenocyte suspension to each well.
  - Add 100 μL of the recombinant antigen at various concentrations (e.g., 1, 5, 10 μg/mL).
     Include a positive control (e.g., Concanavalin A) and a negative control (medium only).
  - Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.
- Spot Development and Analysis:
  - Wash the plate and add the biotinylated detection antibody. Incubate for 2 hours at room temperature.
  - Wash the plate and add streptavidin-alkaline phosphatase. Incubate for 1 hour at room temperature.



- Wash the plate and add the substrate solution.
- Stop the reaction by washing with distilled water.
- Allow the plate to dry and count the spots using an ELISpot reader. The results are expressed as spot-forming units (SFU) per million cells.

## **Visualizations**

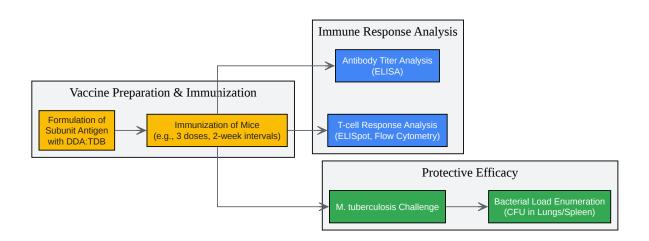




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Caption: TDB signaling pathway in antigen-presenting cells.





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Caption: Preclinical evaluation workflow for TDB-adjuvanted TB vaccines.

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### References

- 1. Adjuvant Strategies for More Effective Tuberculosis Vaccine Immunity | MDPI [mdpi.com]
- 2. CD4+ T Cells Induced by Tuberculosis Subunit Vaccine H1 Can Improve the HIV-1 Env Humoral Response by Intrastructural Help PMC [pmc.ncbi.nlm.nih.gov]
- 3. Adsorption of protein antigen to the cationic liposome adjuvant CAF®01 is required for induction of Th1 and Th17 responses but not for antibody induction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Promising Cytokine Adjuvants for Enhancing Tuberculosis Vaccine Immunity PMC [pmc.ncbi.nlm.nih.gov]



- 5. Parenteral Vaccination With a Tuberculosis Subunit Vaccine in Presence of Retinoic Acid Provides Early but Transient Protection to M. Tuberculosis Infection PMC [pmc.ncbi.nlm.nih.gov]
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